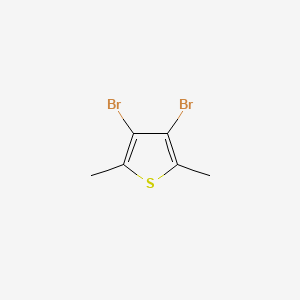
3,4-Dibromo-2,5-diméthylthiophène
Vue d'ensemble
Description
3,4-Dibromo-2,5-dimethylthiophene: is an organic compound with the molecular formula C6H6Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions and two methyl groups at the 2 and 5 positions on the thiophene ring. It appears as a white to pale yellow crystalline solid and is used in various chemical applications .
Applications De Recherche Scientifique
Chemistry: 3,4-Dibromo-2,5-dimethylthiophene is used as a building block in organic synthesis, particularly in the preparation of more complex thiophene derivatives. It is also employed in the synthesis of conjugated polymers and materials for organic electronics .
Biology and Medicine:
Industry: In the industrial sector, 3,4-dibromo-2,5-dimethylthiophene is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. It serves as a precursor for various functional materials used in electronic and optoelectronic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dibromo-2,5-dimethylthiophene can be synthesized through direct bromination of 2,5-dimethylthiophene. The reaction typically involves the use of bromine (Br2) in an organic solvent such as chloroform or acetic acid. The reaction conditions may vary, but it generally requires careful control of temperature and the addition rate of bromine to achieve the desired substitution pattern .
Industrial Production Methods: In an industrial setting, the production of 3,4-dibromo-2,5-dimethylthiophene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibromo-2,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for this compound. For example, it can react with nucleophiles to replace one or both bromine atoms.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene oxides or reduced to form dihydrothiophenes.
Coupling Reactions: It can participate in coupling reactions to form more complex thiophene derivatives
Common Reagents and Conditions:
Nitration: Using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst.
Bromination: Using bromine (Br2) in solvents like chloroform or acetic acid.
Coupling Reactions: Utilizing palladium or nickel catalysts for cross-coupling reactions
Major Products Formed:
Nitration Products: 3,4-dibromo-5-methyl-2-(nitrooxymethyl)thiophene.
Coupling Products: 3,3’,4,4’-tetrabromo-5,5’-dimethyldi-2-thienylmethane
Mécanisme D'action
The mechanism of action of 3,4-dibromo-2,5-dimethylthiophene in chemical reactions involves the reactivity of the bromine atoms and the thiophene ring. The bromine atoms can participate in substitution reactions, while the thiophene ring can undergo electrophilic and nucleophilic attacks. The sulfur atom in the thiophene ring contributes to the aromaticity and reactivity of the compound, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
2,5-Dibromo-3,4-dimethylthiophene: Similar structure but with bromine atoms at different positions.
3,4-Dibromothiophene: Lacks the methyl groups present in 3,4-dibromo-2,5-dimethylthiophene.
2,5-Dibromothiophene: Another brominated thiophene derivative with bromine atoms at the 2 and 5 positions .
Uniqueness: 3,4-Dibromo-2,5-dimethylthiophene is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and applications. The presence of both electron-donating methyl groups and electron-withdrawing bromine atoms creates a compound with distinct chemical properties, making it valuable in various synthetic and industrial processes .
Propriétés
IUPAC Name |
3,4-dibromo-2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2S/c1-3-5(7)6(8)4(2)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYUIYYDNDZXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3R)-2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1641921.png)


![Uracil,[5,6-3H]](/img/structure/B1641934.png)



![2,2,2-trifluoro-N-(6-formylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1641954.png)

![(1R,2R,6S,8R)-2,9,9-Trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B1641960.png)
